hemoprotein H-450 hemoprotein H-450
Brand Name: Vulcanchem
CAS No.: 133837-17-9
VCID: VC0237884
InChI:
SMILES:
Molecular Formula: C5H9NO3
Molecular Weight: 0

hemoprotein H-450

CAS No.: 133837-17-9

Cat. No.: VC0237884

Molecular Formula: C5H9NO3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

hemoprotein H-450 - 133837-17-9

Specification

CAS No. 133837-17-9
Molecular Formula C5H9NO3
Molecular Weight 0

Introduction

Discovery and Historical Context

Hemoprotein H-450 was first reported by Kim and Deal as a novel cytosolic hemoprotein in pig liver . The protein was named "H-450" based on its distinctive spectral characteristic - a Soret absorption band at approximately 450 nm in the dithionite-reduced form . This unique spectral property distinguishes H-450 from other hemoproteins and resembles the carbon monoxide-bound form of cytochrome P-450, despite significant structural differences between these proteins . Following its initial discovery, H-450 has been purified and characterized from various mammalian species, with rat and pig liver being the predominant sources for biochemical and spectroscopic investigations .

Molecular Structure and Composition

Molecular Weight and Subunit Composition

The molecular structure of H-450 varies somewhat between species. In rat liver, purified H-450 exhibits a subunit molecular weight of approximately 64,000 daltons as determined by SDS-PAGE . Analysis of the amino acid sequence deduced from cloned cDNA indicates a molecular weight of 60,085 daltons for a polypeptide comprising 547 amino acid residues .

In contrast, H-450 isolated from pig liver demonstrates a more complex quaternary structure. Gel electrophoresis experiments reveal that pig liver H-450 consists of two nonidentical subunits, designated alpha and beta, with molecular weights of 61,000 and 45,000 daltons respectively . The native protein forms an alphabeta dimer with a molecular weight of 106,000 containing one heme group. Preliminary sedimentation equilibrium experiments suggest a minimum molecular weight of 218,000 for the native protein, corresponding to a tetramer (alpha2beta2) containing two heme groups .

Prosthetic Group

Hemoprotein H-450 contains protoheme IX (iron protoporphyrin IX) as its prosthetic group . The heme content ranges from 0.7-0.9 moles of protoheme per mole of protein subunit in the rat liver enzyme . The molar extinction coefficient of native H-450 from pig liver is 261 × 10³ at 280 nm and 263 × 10³ at 428 nm .

Table 1. Molecular properties of Hemoprotein H-450 from different sources

PropertyRat Liver H-450Pig Liver H-450
Subunit molecular weight64,000 daltonsα: 61,000 daltons
β: 45,000 daltons
Native molecular weightNot determined218,000 daltons (tetramer)
Amino acid residues547Not determined
Heme content0.7-0.9 mol/mol subunit1 mol/mol alphabeta dimer
Molar extinction coefficientNot reported261 × 10³ (280 nm)
263 × 10³ (428 nm)

Spectroscopic Characteristics

Absorption Spectra

The spectroscopic properties of H-450 are highly distinctive and form the basis for its nomenclature. The oxidized (ferric) form of purified H-450 shows a Soret peak at 428 nm and a broad β band at around 550 nm . These spectral features indicate that oxidized H-450 exists predominantly in a low-spin state.

The reduced (ferrous) form of H-450 presents an unusual characteristic - it exists in two interconvertible forms depending on pH conditions: alkaline and acid forms . The alkaline form (at pH 8.0) shows Soret, β, and α peaks at 448, 540, and 571 nm respectively . The acid form (at pH 6.0) exhibits distinctly different absorption maxima, with Soret, β, and α peaks at 425, 530, and 558 nm .

When examined at the temperature of liquid nitrogen (77K), dithionite-reduced H-450 from pig liver exhibits a more complex spectral pattern with two alpha peaks (571 and 566 nm), three beta peaks (546, 537, and 529 nm), and a Soret band at 449 nm .

Table 2. Absorption maxima of Hemoprotein H-450 in different states

StateSoret Peak (nm)β Peak (nm)α Peak (nm)
Oxidized (ferric)428550 (broad)-
Reduced (ferrous), alkaline form (pH 8.0)448540571
Reduced (ferrous), acid form (pH 6.0)425530558
Reduced (77K, pig liver)449546, 537, 529571, 566

Molecular Biology

cDNA Cloning and Sequence Analysis

cDNA clones coding for hemoprotein H-450 have been isolated from a rat liver cDNA library using anti-H-450 antibody . Analysis of the nucleotide sequence revealed an open reading frame encoding a polypeptide of 547 amino acid residues with a calculated molecular weight of 60,085 daltons . Both the N-terminal sequence and a partial internal amino acid sequence of purified H-450, determined by chemical methods, were found in the amino acid sequence deduced from the nucleotide sequence, confirming the identity of the cloned cDNA .

Evolutionary Relationships

Biochemical Characteristics

The heme environment of H-450 is particularly sensitive to mercury compounds. Addition of low concentrations of HgCl2 causes H-450 to convert to a denatured form in both oxidized and reduced states, resulting in loss of its unique spectral characteristics . This sensitivity to mercury suggests the involvement of thiol groups in maintaining the proper protein conformation around the heme.

CharacteristicHemoprotein H-450Cytochrome P-450
Cellular locationCytosolicPrimarily membrane-bound
5th coordination ligandThiolateThiolate
6th coordination ligandNitrogenous groupVariable (water/substrate)
CO bindingAtypicalForms characteristic 450 nm complex
Sequence homologyNone with P-450; similar to O-acetylserine (thiol)-lyasesFamily-specific conservation
Known functionUnknownMonooxygenase reactions

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